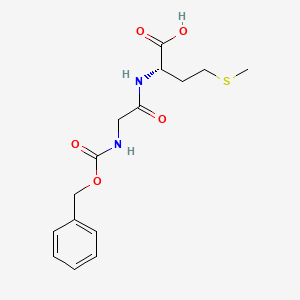

Z-GLY-MET-OH

Description

Significance of Z-Protected Dipeptides in Peptide Chemistry Research

Z-protected dipeptides are fundamental building blocks in the field of peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was a pioneering development in modern peptide synthesis. bachem.commasterorganicchemistry.com This protecting group is crucial as it temporarily blocks the N-terminus of an amino acid or peptide, preventing unwanted side reactions during the formation of peptide bonds. masterorganicchemistry.compeptide.com The Z-group is known for its stability under basic and mild acidic conditions, which makes it compatible with various coupling strategies in solution-phase peptide synthesis. peptide.comug.edu.pl

The use of Z-protected dipeptides and amino acids offers several advantages in the chemical synthesis of peptides. It allows for precise control over the peptide sequence, which is essential for studying structure-activity relationships, enhancing biological activity, improving stability, and reducing side effects of synthetic peptides. bachem.com Furthermore, the Z-group can be removed under specific conditions, such as catalytic hydrogenolysis, allowing for the stepwise elongation of the peptide chain. masterorganicchemistry.comug.edu.pl This strategic use of protecting groups like the Z-group is a cornerstone of both solution-phase and, historically, solid-phase peptide synthesis. peptide.commasterorganicchemistry.com

Overview of Z-Gly-Met-OH Investigations within Biochemical and Organic Disciplines

This compound, with its specific sequence of glycine (B1666218) and methionine, has been a subject of interest in various research contexts. Methionine, a sulfur-containing amino acid, is a primary metabolite in plant cells and a precursor to important biological molecules. birjand.ac.ir Glycine is recognized as a functional amino acid involved in numerous essential physiological and metabolic processes. nih.gov

In the realm of organic synthesis, this compound serves as a valuable intermediate. For instance, research has demonstrated the racemization potential of activated N-Cbz-glycyl-L-methionine derivatives during peptide coupling, highlighting the importance of carefully selecting coupling reagents and conditions to maintain stereochemical integrity. chemrxiv.org

From a biochemical standpoint, this compound and similar N-Cbz-protected amino acids and peptides are utilized as substrates in enzymatic studies. For example, they have been employed to investigate the synthetic activity and substrate specificity of proteases. researchgate.net Studies have explored the use of proteases to catalyze the synthesis of dipeptides in the presence of organic solvents, with N-carbobenzoxy-amino acids serving as key carboxyl components. researchgate.netresearchgate.net The hydrolyzed form of this compound has also been noted for its potential to bind zinc ions. biosynth.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Formula | C15H20N2O5S biosynth.com |

| Molecular Weight | 340.4 g/mol biosynth.com |

| CAS Number | 3561-48-6 biosynth.com |

| Canonical SMILES | CSCCC@@HNC(=O)CNC(=O)OCC1=CC=CC=C1 biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(19)20)17-13(18)9-16-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQGLWUIDPXMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3561-48-6 | |

| Record name | NSC169155 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Structural Elucidation and Conformational Analysis of Z Gly Met Oh and Its Analogs

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to probe the conformational landscape of Z-Gly-Met-OH in different environments. These techniques provide insights into the dynamic behavior, hydrogen bonding networks, and secondary structural elements of the peptide.

Infrared (IR) Spectroscopy for Hydrogen Bonding Network Analysis

Infrared (IR) spectroscopy is particularly sensitive to the hydrogen bonding environment of the amide N-H and carbonyl C=O groups in the peptide backbone. Gas-phase IR spectroscopy studies on Z-protected glycine (B1666218) peptides, such as Z-Gly-OH, have provided detailed information on their intrinsic conformational preferences. researchgate.netaip.org

A significant finding in studies of methionine-containing peptides is the presence of a strong intramolecular hydrogen bond between the amide N-H group and the sulfur atom of the methionine side chain (NHamide—S_methionine). cea.fr This interaction is comparable in strength to the conventional NHamide—OCamide hydrogen bonds that define classical secondary structures. cea.fr This NHamide—S_methionine hydrogen bond is observed in approximately 12% of methionine residues in known protein structures and is well-reproduced in gas-phase studies of model peptides. cea.fr The presence of this interaction in this compound would significantly constrain the peptide backbone, influencing the observable Ramachandran angles.

The oxidation of methionine to methionine sulfoxide (B87167) can also be monitored by IR spectroscopy. The sulfoxide group (S=O) exhibits a characteristic vibrational signature around 1000 cm⁻¹. researchgate.netresearchgate.netrsc.org In studies of oxidized methionine-containing dipeptides, this band is a clear indicator of the modification. researchgate.net Far-infrared spectroscopy of α-helical polypeptides containing L-methionine has identified a common band at 409 cm⁻¹, which is assigned to the L-methionine residue within the α-helical conformation. rsc.org

Table 2: Key IR Frequencies for Methionine-Containing Peptides

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| S=O stretch (sulfoxide) | ~1000 | researchgate.netresearchgate.netrsc.org |

| L-methionine in α-helix | ~409 | rsc.org |

Electronic Spectroscopy for Gas-Phase Conformational Preferences

Electronic spectroscopy, particularly when combined with techniques like resonant two-photon ionization (R2PI) and resonant ion-dip infrared spectroscopy (RIDIRS), allows for the study of the conformational preferences of isolated, gas-phase peptides. The benzyloxycarbonyl (Z) group in this compound serves as a convenient chromophore for these experiments.

Studies on the Z-(Gly)n-OH series (n=1, 3, 5) have shown that even with the flexibility of glycine, a limited number of stable conformers are observed in the gas phase. researchgate.net For Z-Gly-OH, the major conformation is an extended, planar β-strand structure. researchgate.net The electronic spectra of Z-protected peptides such as Z-Glu-OH and Z-Arg-OH have also been analyzed to determine their gas-phase structures. acs.org These studies often reveal the importance of dispersion interactions in stabilizing particular conformations. acs.org It is expected that this compound in the gas phase would also adopt a limited number of conformations, likely stabilized by intramolecular hydrogen bonds, including the potential NHamide—S_methionine interaction.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of peptides and proteins in solution. The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation. Different secondary structures, such as α-helices, β-sheets, and random coils, exhibit characteristic CD spectra.

CD studies on synthetic peptides corresponding to signal sequences, some of which contain methionine, have shown that these peptides can adopt α-helical conformations in trifluoroethanol, characterized by negative bands around 205 and 220 nm. nih.gov A study on various dipeptides, including L-Ala-L-Met, demonstrated that the CD spectra of D- and L-enantiomers are mirror images, and the CD signal intensity is proportional to the concentration, allowing for quantitative analysis. oup.com The CD spectrum of this compound would provide information on its predominant secondary structure in solution, which could be influenced by the solvent environment and the presence of the Z-group. For instance, the introduction of different D-amino acids at the Gly9 position of an IgG-binding peptide influenced its secondary structure as observed by CD spectroscopy. jst.go.jp

Crystallographic Studies of Z-Protected Peptides

X-ray crystallography provides high-resolution, solid-state structural information. While a crystal structure specifically for this compound is not available in the surveyed literature, the crystal structures of the isomeric dipeptides L-glycyl-L-methionine (Gly-Met) and L-methionyl-L-glycine (Met-Gly) have been determined. iucr.orgnih.gov Both exist as zwitterions in the solid state. The Gly-Met molecule adopts an extended backbone structure, whereas Met-Gly has a kinked conformation. iucr.orgnih.gov These structures are stabilized by extensive three-dimensional hydrogen-bonding networks. iucr.org

The crystal structure of a related Z-protected peptide, Z-Gly-Aib-Gly-Aib-OtBu, reveals that the peptide folds into two consecutive β-turns, forming an incipient 3₁₀-helix. nih.gov In the crystal lattice, molecules are linked through hydrogen bonds, forming a continuous network of left- and right-handed molecules. nih.gov Another study on Z-Gly-(R)-Phe(2Me)-Pro-Aib-Phe-OMe showed a left-handed helical structure formed by two β-turns. uzh.ch These studies on Z-protected peptides suggest that the Z-group can promote the formation of ordered structures like β-turns and helices in the solid state. It is plausible that this compound would also adopt a defined conformation in the crystalline form, likely involving intermolecular hydrogen bonding and potentially influenced by the packing of the benzyl (B1604629) groups of the Z-protector.

Table 3: Crystallographic Data for Gly-Met Dipeptide

| Compound | Backbone Conformation | Key Interactions | Reference |

|---|---|---|---|

| Gly-Met | Extended | N-H···O and bifurcated N-H···(O,O) hydrogen bonds | iucr.orgnih.gov |

Computational Approaches to Conformational Landscape

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape of peptides and complementing experimental data.

Computational studies on the radical cations of Met-Gly and Gly-Met have investigated the stabilizing effect of intramolecular two-center three-electron bonds between the sulfur atom and other heteroatoms (S∴X, where X = S, N, O). acs.org These calculations have identified up to seven stable conformations for each peptide, involving the formation of 5- to 10-membered rings. acs.org

For Z-protected peptides, computational studies are often used to predict the structures and relative energies of different conformers, which are then compared with experimental spectroscopic data. For example, in the study of Z-Glu-OH and Z-Arg-OH, molecular dynamics with simulated annealing was used to generate low-energy structures, which were then optimized using DFT. acs.org This combined approach allowed for the identification of the experimentally observed conformers. A similar computational strategy for this compound would involve generating a series of potential structures, including those with and without the NHamide—S_methionine hydrogen bond, and calculating their spectroscopic properties for comparison with experimental data. This would provide a detailed picture of the populated conformational states and the energetic factors governing their stability.

Density Functional Theory (DFT) Calculations for Molecular Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting the molecular structures and properties of peptides. DFT calculations are employed to optimize molecular geometries, determine vibrational frequencies, and calculate the energies of different conformers.

For molecules related to this compound, such as zinc-methionine (Zn-Met₂) and zinc-glycine (Zn-Gly₂) complexes, various DFT protocols have been systematically evaluated to determine the most accurate methods. nih.govrsc.org Studies comparing computational results with experimental X-ray crystallography and spectroscopic data have shown that dispersion-corrected functionals, such as the M06 and M06-L suites, often yield the most accurate results. nih.govrsc.org These functionals are particularly effective at modeling the non-covalent interactions that are crucial in determining peptide conformation. The 6-311++G(d,p) basis set is frequently paired with these functionals to provide a robust description of the electronic distribution. nih.govrsc.org

In a comparative study on Zn(Met)₂, the calculated vibrational frequencies for the asymmetric –COO stretching band were compared to experimental values. The M06-L functional showed one of the smallest deviations from the experimental frequency of 1606 cm⁻¹. researchgate.net Such analyses are critical for validating the chosen computational model. For instance, the B3LYP functional, while widely used, may require specific basis sets like LanL2DZ for improved accuracy in certain metal-complex systems, whereas other functionals like PBEPBE have shown high accuracy in computing bond lengths for both single and double Zn-Met₂ molecules. nih.govresearchgate.net This body of research provides a foundation for selecting appropriate DFT methods for the structural analysis of this compound, ensuring that predictions of its geometry and stability are reliable. nih.govrsc.org

| DFT Method | Calculated Frequency (cm⁻¹) | Deviation from Experimental (1606 cm⁻¹) |

|---|---|---|

| B3LYP | 1630 | +24 |

| M06 | 1622 | +16 |

| M06-L | 1618 | +12 |

| M06-2X | 1627 | +21 |

| MPW1PW91 | 1646 | +40 |

| OLYP | 1635 | +29 |

| PBEPBE | 1621 | +15 |

Molecular Modeling and Energy Minimization Studies

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For peptides like this compound, these methods are essential for exploring the vast conformational space to identify stable, low-energy structures. The process often begins with generating a variety of potential structures, which are then refined through energy minimization. acs.org

Molecular dynamics (MD) simulations and simulated annealing are powerful techniques used to explore the conformational landscape. acs.org MD simulations compute the trajectory of atoms and molecules over time, allowing for the observation of conformational changes, while simulated annealing helps overcome local energy barriers to find structures closer to the global energy minimum. acs.orgnih.gov For related Z-protected amino acids, such as Z-Glu-OH and Z-Arg-OH, this combined approach has successfully identified multiple stable conformations in the gas phase. acs.org

Once potential conformers are generated, their geometries are optimized using energy minimization algorithms. nih.gov These algorithms adjust the atomic coordinates to find a local or global minimum on the potential energy surface. nih.govacs.org This process is crucial for removing any atomic clashes or unrealistic bond geometries from an initial model. nih.gov For the parent N-terminal protected amino acid, Z-Gly-OH, computational studies combined with gas-phase spectroscopy have identified two primary conformers, with the major one adopting an extended, planar β-strand conformation. researchgate.net This suggests that the benzyloxycarbonyl (Z) group plays a significant role in influencing the backbone structure. The stability of such conformations is governed by a delicate balance of intramolecular hydrogen bonds and dispersion forces. acs.org

The ultimate goal of these studies is to create a validated atomistic model that accurately represents the molecule's fundamental properties and conformational preferences. researchgate.net This detailed structural information is a prerequisite for understanding its interactions with biological targets.

Prediction and Characterization of β-Turn Induction in Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. mdpi.com A key strategy in peptidomimetic design is to engineer molecules that adopt specific secondary structures, like β-turns. mdpi.com β-turns are compact structures involving four amino acid residues that cause a reversal in the direction of the peptide chain and are often found on the surface of proteins, where they mediate biological recognition events. mdpi.comresearchgate.net

Computational modeling plays a vital role in the prediction and characterization of β-turn induction. One successful approach involves the isosteric replacement of an amide bond with a functional group that constrains the peptide backbone into a turn-like conformation. Research on Gly-Gly dipeptide isosteres has demonstrated that replacing the peptide bond with a (Z)-chloroalkene unit can effectively induce a β-turn structure in otherwise flexible peptides. nih.govresearchgate.net Circular dichroism (CD) spectra of a 14-mer peptide containing this isostere showed a minimal absorbance peak around 202 nm, a characteristic feature of a β-turn. nih.gov This β-turn-inducing capability was found to be superior to that of related (E)-methylalkene isosteres. nih.gov

Other strategies for inducing β-turns include the incorporation of conformationally constrained non-canonical amino acids or the insertion of molecular templates. mdpi.comnih.gov For example, α,α-disubstituted amino acids can rigidify the peptide backbone, favoring helical or β-turn conformations. nih.gov Similarly, synthetic templates, such as those based on ferrocene, have been conjugated with dipeptides to successfully enforce β-turn structures, as confirmed by spectroscopic and DFT studies. mdpi.com These findings highlight how targeted chemical modifications, guided by computational analysis, can be used to design peptidomimetics of a this compound sequence with a predictable and stable β-turn motif.

Investigation of Z Gly Met Oh in Enzyme Inhibition Studies

Inhibition Profiles of Z-Gly-Met-OH against Proteases and Peptidases

An inhibition profile characterizes the effect of a compound across a range of different enzymes. This screening is crucial for determining the specificity and potency of a potential inhibitor. While this compound is noted for its potential as an inhibitor of proteases and peptidases, specific and detailed inhibition profiles from comprehensive screening against a panel of enzymes are not extensively documented in publicly available literature. biosynth.com

An effective inhibition profile is typically presented in a tabular format, quantifying the inhibitor's potency against various enzymes, often through metrics like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value for these metrics indicates higher potency.

Table 1: Example of an Inhibition Profile for an Enzyme Inhibitor This table illustrates how inhibition data is typically presented. Specific values for this compound are not available in the reviewed scientific literature.

| Enzyme Target | Enzyme Class | Inhibition Constant (Ki) |

|---|---|---|

| Protease A | Serine Protease | Data not available |

| Peptidase B | Metalloprotease | Data not available |

| Protease C | Cysteine Protease | Data not available |

Mechanistic Studies of Enzyme-Inhibitor Interactions

Mechanistic studies delve into the molecular processes by which an inhibitor interacts with an enzyme to reduce its activity. These investigations are fundamental to understanding how an inhibitor functions and for guiding the rational design of more potent and selective molecules. wikipedia.org The process involves analyzing the speed and strength of binding (kinetics) and visualizing the physical interactions at the enzyme's active site.

Binding kinetics quantify the dynamics of the enzyme-inhibitor interaction. Key parameters include the association rate constant (k_on), which measures how quickly the inhibitor binds to the enzyme, and the dissociation rate constant (k_off), which measures how quickly the inhibitor-enzyme complex breaks apart. portlandpress.com The ratio of these two rates defines the inhibition constant (Ki), a measure of the inhibitor's binding affinity. drughunter.com

These parameters are determined through kinetic assays, where enzyme activity is measured over time in the presence of varying concentrations of the inhibitor and substrate. portlandpress.com For this compound, specific experimental data detailing its binding kinetics and dissociation rates with specific proteases or peptidases are not available in the reviewed literature.

Table 2: Key Parameters in Enzyme-Inhibitor Binding Kinetics This table defines the standard parameters used to describe binding kinetics. Specific experimental values for this compound are not found in the reviewed scientific literature.

| Parameter | Description | Value for this compound |

|---|---|---|

| Ki (Inhibition Constant) | A measure of binding affinity; the concentration of inhibitor required to occupy 50% of the enzyme active sites at equilibrium. Lower values indicate higher affinity. | Not available in published literature |

| k_on (Association Rate) | The rate constant for the binding of the inhibitor to the enzyme. | Not available in published literature |

| k_off (Dissociation Rate) | The rate constant for the dissociation of the enzyme-inhibitor complex. | Not available in published literature |

Understanding the binding mode involves creating a three-dimensional picture of how an inhibitor fits into the enzyme's active site. nih.gov This is typically achieved through biophysical methods like X-ray crystallography or through computational molecular modeling. These models reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the enzyme-inhibitor complex. embopress.orgnih.gov

The active site of a protease is composed of "pockets" (e.g., S1, S2) that accommodate the corresponding amino acid side chains of a substrate or inhibitor (P1, P2). nih.gov The specificity of an inhibitor is often determined by how well its side chains fit into these pockets. For this compound, the methionine side chain would occupy a specific pocket in the target enzyme's active site. However, structural data or detailed molecular models illustrating the precise binding mode of this compound within a protease active site are not currently available in the scientific literature.

Determination of Binding Kinetics and Dissociation Rates

Substrate Specificity Profiling in Enzyme Assays utilizing Z-Protected Peptides

Substrate specificity profiling is a technique used to determine the preferred amino acid sequence that an enzyme recognizes and cleaves. nih.govucsf.edu This is often accomplished by exposing an enzyme to a large, diverse library of synthetic peptides and identifying which ones are hydrolyzed. biorxiv.org

N-benzyloxycarbonyl (Z)-protected peptides are frequently used in these assays. The 'Z' group serves as a standard N-terminal protecting group during peptide synthesis and can be part of the final peptide used in fluorogenic or mass spectrometry-based assays. nih.govglpbio.com For instance, libraries of fluorogenic substrates with the general structure Z-P4-P3-P2-P1-AMC (where Pn are variable amino acids and AMC is a fluorescent reporter) are used to rapidly screen enzyme specificity. portlandpress.comglpbio.comsinica.edu.tw Upon cleavage of the P1-AMC bond by the enzyme, the release of the fluorescent AMC molecule can be measured to quantify the rate of hydrolysis.

While this compound could theoretically be used as a specific substrate to test an enzyme suspected of having a preference for Gly-Met sequences, or be a component within a larger peptide library, its specific application in a published substrate specificity profile has not been documented. The general methodology, however, is well-established for defining the preferences of numerous proteases. nih.govsinica.edu.tw

Table 3: Example of Data from a Substrate Specificity Profiling Assay This table illustrates the type of results obtained from profiling an enzyme's specificity using a library of Z-protected peptides. It is a representative example of the methodology.

| Peptide Substrate Sequence | Relative Cleavage Rate (%) |

|---|---|

| Z-Gly-Met-Ala-AMC | Data not available |

| Z-Gly-Leu-Ala-AMC | Data not available |

| Z-Gly-Phe-Ala-AMC | Data not available |

| Z-Ala-Met-Ala-AMC | Data not available |

Compound Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-Benzyloxycarbonyl-glycyl-L-methionine |

| Z-Gly-Pro-AMC | N-Benzyloxycarbonyl-glycyl-L-prolyl-7-amino-4-methylcoumarin |

| Z-P4-P3-P2-P1-AMC | N-Benzyloxycarbonyl-Peptide-7-amino-4-methylcoumarin |

| Z-Gly-Pro-OH | N-Benzyloxycarbonyl-glycyl-L-proline |

| AMC | 7-Amino-4-methylcoumarin |

Design and Research Applications of Z Gly Met Oh Based Peptidomimetics

Rationale for Peptidomimetic Design from Z-Gly-Met-OH Scaffolds

The design of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern medicinal chemistry. The goal is to create analogues with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. The chemical compound N-benzyloxycarbonyl-glycyl-methionine (this compound) serves as a rational and versatile scaffold for this purpose due to the distinct properties of its constituent parts.

The core structure of this compound provides a foundational framework for building more complex molecules. The 'Z' group, or benzyloxycarbonyl group, is a well-established amine-protecting group in peptide synthesis, but in the context of a scaffold, it offers a stable, bulky aromatic feature that can be modified or used to influence interactions with biological targets. The glycine (B1666218) residue provides maximal conformational flexibility, acting as a simple and non-sterically hindered spacer. This flexibility allows the resulting peptidomimetic to adopt a wide range of conformations necessary for binding to diverse biological targets.

The methionine residue is particularly significant. Its side chain contains a thioether group, which is a key site for functionalization and can participate in crucial interactions with biological receptors. Furthermore, methionine is found in many biologically active peptides, and its presence in the scaffold can be critical for mimicking the binding of a native peptide ligand. acs.orgmedchemexpress.com For example, in certain signal transduction pathways, the methionine residue is intolerant of even minimal modification, highlighting its importance for high-affinity binding. acs.org Therefore, the this compound structure combines stability, flexibility, and a key functional residue, making it an advantageous starting point for the rational design of novel peptidomimetics aimed at various therapeutic targets. lifechemicals.comnih.gov

Functionalization Strategies for Novel Peptidomimetics

Starting from a core scaffold like this compound, medicinal chemists employ various strategies to introduce novel functionalities. These modifications are aimed at conferring specific structural and functional properties, such as the ability to control conformation with external stimuli or to mimic the secondary structures of natural peptides.

A sophisticated strategy in peptidomimetic design is the incorporation of photoswitchable molecules, which allows for the dynamic control of a molecule's three-dimensional shape—and therefore its biological activity—using light. diva-portal.org Azobenzene (B91143) is one of the most widely used photoswitches. nih.gov It can be switched from its thermodynamically stable trans isomer to a less stable cis isomer upon irradiation with UV light, and the process is reversible with visible light or heat. nih.govgoogle.com

This photo-isomerization leads to a significant change in the geometry of the molecule. For instance, an azobenzene unit can be incorporated into a peptide backbone to photochemically control cell adhesion or regulate the binding of a peptidomimetic to its target receptor. nih.gov While drawbacks such as the thermal instability of the cis-azobenzene form exist, other photoswitches like diarylethenes offer isomerization that is controlled only by light, providing more stable systems. nih.govgoogle.com These photoswitchable fragments can be synthesized and then incorporated into peptidomimetic backbones using standard solid-phase peptide synthesis protocols. google.com By replacing a portion of the this compound scaffold or by adding to it, a photoswitchable moiety could be introduced, enabling spatiotemporal control over the peptidomimetic's interaction with its biological target. nih.gov

Research findings on photoswitchable probes demonstrate the feasibility of this approach. For example, in the development of photoswitchable probes for oxytocin (B344502) and vasopressin receptors, azobenzene moieties were incorporated into peptide sequences. The resulting peptidomimetics showed a difference in biological activity between their light-induced isomers.

| Compound | Target Receptor | Isomer Activity (EC50) | Fold Difference |

| Photoprobe 10 | OTR | Z-isomer: 136 nM; E-isomer: 346 nM | 2.5-fold |

| Photoprobe 12 | V1bR | Z-isomer active at 1 nM; E-isomer inactive | >5-fold |

This table is generated based on data from studies on photoswitchable oxytocin and vasopressin derivatives. nih.govacs.org

Many biologically active peptides adopt specific secondary structures, such as β-turns, to exert their function. Mimicking these turns is a critical goal in peptidomimetic design to ensure the correct spatial orientation of key side chains for receptor binding. acs.org Several strategies exist to induce these turns within a peptide or peptidomimetic sequence.

One common method is the incorporation of specific amino acids or structural motifs that favor a turn conformation. Proline is frequently used because its cyclic structure restricts the peptide backbone, promoting a bend. uni-kiel.de Similarly, the inclusion of D-amino acids (amino acids with the opposite stereochemistry to their natural counterparts), N-methylated amino acids, or pseudo-prolines can efficiently induce turns and facilitate the cyclization of short peptides. nih.govacs.org These elements work by pre-organizing the linear peptide precursor into a conformation that is amenable to forming a turn or a cyclic structure. nih.gov For instance, a 4-imidazolidinone moiety can act as a potent turn-inducing element, enhancing conformational rigidity and stability against enzymes. rsc.org Starting with a flexible scaffold like this compound, a turn-inducing element could be incorporated into a longer peptide chain built from this base, thereby constraining its conformation into a biologically relevant shape. acs.orguni-kiel.de

Incorporation of Photoswitchable Moieties for Conformational Control

Evaluation of Bioactivity in In Vitro and Cell-Based Model Systems

Once novel peptidomimetics are synthesized, their biological activity must be rigorously evaluated. This is typically achieved through a combination of in vitro and cell-based assays. In vitro assays often measure the direct interaction of the compound with its purified molecular target, such as an enzyme or a receptor. A common metric derived from these experiments is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a biological target by 50%. acs.org

For example, peptidomimetics designed to inhibit the association of proteins in a signaling pathway can be tested in enzyme-linked immunosorbent assays (ELISAs) or similar binding assays. acs.org Following initial in vitro screening, promising compounds are advanced to cell-based models. These assays assess the compound's effects on living cells, providing insights into properties like cell permeability, cytotoxicity, and the ability to modulate cellular processes like proliferation or apoptosis. researchgate.netnih.gov For instance, the antiproliferative activity of novel compounds against various cancer cell lines is a common evaluation, with results also often reported as IC50 values. researchgate.net

The following table presents representative data from the evaluation of peptidomimetic inhibitors designed based on a phosphorylated pentapeptide. The data showcases how modifications affect binding affinity and cellular activity.

| Compound | Description | Binding Affinity (IC50, µM) |

| Parent Tetrapeptide Analog | Ac-pTyr-Val-Pro-Ala-NH2 | 0.25 ± 0.04 |

| Compound 11 | Ac-pTyr-Val-Ala-NHC5H11 (L-Ala) | 16.1 ± 3.4 |

| Compound 12 | Ac-pTyr-Val-Ala-NHC5H11 (D-Ala) | 4.56 ± 1.64 |

| Optimized Peptidomimetic | Ac-pTyr-Val-Ala-N(C6H13)2 | 0.076 ± 0.010 |

This table is adapted from research on peptidomimetic inhibitors of the p85 C-SH2 domain, illustrating structure-activity relationships. acs.org

These systematic evaluations are crucial for identifying lead compounds with desirable biological activity and for understanding the structure-activity relationships that guide further optimization of the peptidomimetic design. acs.orgnih.gov

Biochemical Reactivity and Redox Processes Involving Z Gly Met Oh

Oxidation Pathways of the Methionine Residue within Peptides

The oxidation of methionine (Met) is a critical reaction that contributes to protein modifications under conditions of oxidative stress and during the aging process. nih.gov The initial steps of Met oxidation involve highly reactive and transient intermediates. nih.gov The thioether group of methionine is readily oxidized by a variety of reactive species. nih.gov

Radical-Induced Oxidation Mechanisms and Product Formation

The oxidation of methionine initiated by hydroxyl radicals (HO•) is a complex, multi-step process. mdpi.com It begins with the addition of the electrophilic HO• radical to the sulfur atom, forming a sulfuranyl radical adduct (MetS∴OH). nih.gov This intermediate can then undergo heterolytic cleavage. mdpi.com

One-electron oxidation of methionine can also be initiated by photosensitizers. nih.gov The quenching of a triplet sensitizer (B1316253) by a methionine derivative can lead to the formation of a complex that decays through several pathways, including charge separation to form a methionine sulfur radical cation (MetS•+) and a sensitizer radical anion. mdpi.com

The MetS•+ radical cation can be stabilized through intramolecular interactions with neighboring functional groups, such as the N-terminal amino group, forming a five-membered S∴N-bonded species. nih.govacs.org This intramolecular interaction is a key factor controlling the one-electron oxidation of methionine. nih.gov The decay of these radical intermediates can lead to the formation of various products. For instance, in the case of the tripeptide Gly-Met-Gly, the primary product is an unsymmetrical disulfide, which is attributed to the reaction of MetS•+ with the parent compound. mdpi.com

| Initial Reactant | Oxidizing Species | Key Intermediates | Major Products |

| Z-Gly-Met-OH | Hydroxyl Radical (HO•) | Sulfuranyl radical (MetS∴OH), Sulfur radical cation (MetS•+) | Methionine sulfoxide (B87167), Disulfides |

| This compound | Photosensitizers | Methionine sulfur radical cation (MetS•+) | Varied oxidation products |

Role of Reactive Oxygen Species (ROS) in Peptide Modification

Reactive Oxygen Species (ROS) are highly reactive chemicals derived from oxygen. wikipedia.org Key ROS include superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (HO•). wikipedia.orgacs.org These species can induce post-translational modifications in redox-sensitive amino acid residues like methionine. mdpi.com

The thioether group of methionine is particularly susceptible to oxidation by ROS. mdpi.com Hydrogen peroxide (H₂O₂) can oxidize methionine to form methionine sulfoxide (MetO), and further oxidation can lead to methionine sulfone (MetO₂). acs.orgfrontiersin.org This oxidation from the hydrophobic methionine to the more hydrophilic methionine sulfoxide can alter the structure and function of peptides and proteins. acs.orgfrontiersin.org

The reaction of HO• with methionine is considered a primary source of cellular damage. mdpi.com While direct oxidation by HO• is a complex process, the formation of methionine sulfoxide can also occur through in situ generated hydrogen peroxide. mdpi.comtandfonline.com Studies on Gly-Met-Gly have provided strong evidence that the corresponding sulfoxide is derived from H₂O₂ formed during the reaction. tandfonline.com

The oxidation of methionine residues by ROS is not always detrimental; it is suggested that these residues can act as an antioxidant defense mechanism, protecting more critical parts of a protein from oxidative damage. frontiersin.org The reversible enzymatic reduction of methionine sulfoxide back to methionine by methionine sulfoxide reductases (MsrA and MsrB) further supports this protective role. mdpi.comtandfonline.com

Coordination Chemistry and Metal Ion Interactions of this compound

The functional groups present in peptides, such as the amino, carboxyl, and in the case of this compound, the thioether group, can act as coordination sites for metal ions. tandfonline.comresearchgate.net The interaction of peptides with metal ions is crucial in many biological processes. tandfonline.com

In a study investigating the reaction of Gly-Met with gold(III), it was found that the initial step is the coordination of the gold ion to the thioether sulfur atom, forming a gold(III)-peptide complex. researchgate.netkg.ac.rs This intermediate then reacts further, leading to the oxidation of the methionine residue to its corresponding sulfoxide. researchgate.netkg.ac.rs The rate of this oxidation was found to be influenced by the presence of a free terminal amino group, with the non-acetylated dipeptide reacting faster than its N-acetylated counterpart. researchgate.netkg.ac.rs

Theoretical studies on the interaction of amino acids with various metal cations (such as Cd²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Mn²⁺, Ni²⁺, and Zn²⁺) in an aqueous solution have shown that the affinity for metal cations varies among different amino acids. mdpi.com While a direct study on this compound was not specified, the data for individual amino acids suggest that methionine generally has a moderate affinity for these metal ions compared to other amino acids like aspartic acid or glutamic acid. mdpi.com The coordination typically involves the carboxyl and amino groups, and for some metals, the side chain functional groups. tandfonline.commdpi.com For instance, in L-lysine-Cu²⁺ complexes, the ε-amino group participates in complexation at higher pD values. tandfonline.com

Advanced Analytical Methodologies in Z Gly Met Oh Research

Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are fundamental in the research of Z-Gly-Met-OH, enabling the separation, identification, and purification of the compound from complex mixtures.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) is a cornerstone for the analysis of peptides like this compound. It is frequently used to separate the target compound from starting materials, byproducts, and other impurities. lcms.cz In the context of peptide analysis, LC is often coupled with other detection methods, such as mass spectrometry, to provide comprehensive characterization. mdpi.comrsc.org The choice of mobile and stationary phases is critical for achieving optimal separation. mdpi.com For instance, reversed-phase chromatography is a common approach for separating peptides and amino acids. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for real-time monitoring of chemical reactions involving this compound. rsc.org It allows researchers to track the progress of a synthesis, identify the formation of products, and determine the purity of the resulting compound. rsc.orgresearchgate.net For example, HPLC can be used to monitor the cleavage of a peptide bond, with the retention times of the fragments indicating the reaction's progress. rsc.org The technique's high resolution and sensitivity make it ideal for optimizing reaction conditions and ensuring the quality of the final product. rsc.orgresearchgate.net

A study on the oxidation of Gly-Met-Gly, a related peptide, utilized HPLC to separate and identify various oxidation products. tandfonline.com The use of a gradient elution with acetonitrile (B52724) and formic acid allowed for the effective separation of the starting material from its sulfoxide (B87167) and other derivatives. tandfonline.com The following table summarizes typical HPLC conditions used in peptide analysis.

Table 1: Representative HPLC Parameters for Peptide Analysis

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Temperature | 30 °C |

Mass Spectrometry (MS) Applications in Peptide Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used in peptide research for molecular weight determination, sequence analysis, and impurity profiling. lcms.czacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules like peptides. nih.gov It allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and enabling the accurate determination of the molecular weight of the intact peptide. nih.gov In the context of this compound research, ESI-MS is crucial for confirming the identity of the synthesized product and detecting any modifications or impurities. tandfonline.com For instance, the positive ion mode of ESI-MS can be used to identify the protonated molecule [M+H]+ of the target peptide. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the analytical capabilities of tandem mass spectrometry, making it a highly effective tool for comprehensive peptide profiling. rsc.orgnih.gov This technique allows for the separation of complex peptide mixtures, followed by the fragmentation of individual peptides to obtain sequence information. uab.edu High-resolution MS/MS experiments can provide detailed structural information about the peptide and its fragments. researchgate.net In research involving this compound, LC-MS/MS can be used to identify and quantify the peptide in complex biological matrices, as well as to characterize any post-translational modifications or degradation products. tandfonline.comnih.gov

A study on the analysis of Gly-Met-Gly utilized LC-MS/MS to identify various reaction products. tandfonline.com The following table outlines the parameters used in that study.

Table 2: LC-MS/MS Parameters for Gly-Met-Gly Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Ion Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Collision Gas | Not Specified |

| Capillary Voltage | 3500 V |

| MS/MS Mode | Auto MS/MS |

| Mass Range | 100-300 amu |

Electrochemical Techniques for Redox Pathway Investigation

Electrochemical techniques offer a powerful means to investigate the redox pathways of sulfur-containing amino acids and peptides like methionine. nih.gov The sulfur atom in methionine is susceptible to oxidation, and electrochemical methods can be used to study these oxidation processes in detail. tandfonline.comnih.gov By applying a potential and measuring the resulting current, researchers can gain insights into the electron transfer reactions and the stability of the peptide under different redox conditions. nih.gov Parallel studies using both radiolytical and electrochemical oxidation have been employed to demonstrate that the formation of sulfoxide from Gly-Met-Gly is due to in-situ generated hydrogen peroxide rather than a direct radical attack. tandfonline.comresearchgate.net This highlights the utility of electrochemical methods in elucidating reaction mechanisms. tandfonline.com

Current and Prospective Research Trajectories for Z Gly Met Oh

Contemporary Trends in Z-Protected Dipeptide Research

Z-protected dipeptides, including Z-Gly-Met-OH, are integral components in the field of peptide and peptidomimetic research. The "Z" or benzyloxycarbonyl (Cbz) group is a widely used N-terminal protecting group in peptide synthesis. frontiersin.org Current research trends for these compounds are multifaceted, spanning from fundamental synthesis to their application in complex biological and material science systems.

A significant trend involves the development of novel and efficient methods for dipeptide synthesis. Researchers are continually exploring new condensing agents and reaction conditions to improve yields and purity. For instance, the use of titanium tetrachloride (TiCl4) in conjunction with microwave heating has been presented as a novel method for the solution-phase synthesis of N-Z-protected dipeptide methyl esters. mdpi.com

Another major area of focus is the study of the self-assembly properties of Z-protected dipeptides. These molecules can form various nanostructures, such as hydrogels, which have potential applications in drug delivery and tissue engineering. frontiersin.org For example, a library of Cbz-modified dehydrodipeptides, including those similar in structure to this compound, were synthesized to screen for hydrogel formation. frontiersin.org The self-assembling properties are influenced by non-covalent interactions like hydrogen bonding. csic.es

Furthermore, Z-protected dipeptides are utilized as building blocks in the synthesis of larger, more complex peptides and peptidomimetics. chemimpex.comchemimpex.com These larger molecules are then used in a variety of research applications, including drug development and the study of protein-protein interactions. chemimpex.com The stability and solubility conferred by the Z-group make these dipeptides valuable in such synthetic endeavors. chemimpex.com

Computational studies are also becoming increasingly prevalent in predicting the behavior and properties of Z-protected dipeptides. These studies can provide insights into their interaction with other molecules and their self-assembly mechanisms, guiding experimental work. rsc.org For instance, computational studies have been used to investigate the complexation of Z-protected dipeptides with drug molecules. rsc.org

Key Research Areas for Z-Protected Dipeptides:

| Research Area | Description | Key Findings/Applications |

| Novel Synthesis Methods | Development of efficient and high-yield synthesis protocols. | Use of TiCl4 and microwave heating for rapid synthesis. mdpi.com |

| Self-Assembly & Nanostructures | Investigation of the formation of hydrogels and other nanomaterials. | Formation of various nanostructures by changing solvent conditions. frontiersin.org |

| Building Blocks for Complex Peptides | Use in the synthesis of larger bioactive peptides and peptidomimetics. | Essential for creating therapeutic peptides with enhanced stability. chemimpex.comchemimpex.com |

| Computational Modeling | In silico studies to predict molecular interactions and properties. | Validation of dipeptide complexation with drug molecules. rsc.org |

Emerging Areas of Application in Biochemical and Material Science

The unique properties of this compound and other Z-protected dipeptides are paving the way for their use in several emerging areas within biochemical and material science.

In biochemical research , Z-protected dipeptides are crucial for studying enzyme kinetics and inhibition. This compound itself has been identified as a potential inhibitor for proteases and peptidases. biosynth.com Furthermore, related compounds like Z-Gly-Ala-Met-AMC are used as protease inhibitors to study processes like the amyloidogenic processing of β-amyloid, which is relevant to neurodegenerative diseases. biosynth.com The ability of these dipeptides to mimic natural peptide substrates makes them valuable tools for understanding enzyme mechanisms.

The field of drug delivery is another promising area. The self-assembling nature of some Z-protected dipeptides allows for the formation of hydrogels that can encapsulate and release therapeutic agents. frontiersin.org For example, hydrogels formed from Cbz-L-Met-Z-ΔPhe-OH have been used as carriers for the delivery of curcumin (B1669340) and doxorubicin. frontiersin.org This targeted delivery can enhance the efficacy of drugs while minimizing side effects.

In material science , the self-assembly of Z-protected dipeptides is being explored for the creation of novel biomaterials. These materials can have a range of properties and applications, from scaffolds for tissue engineering to components of biosensors. rsc.org The ability to control the self-assembly process by modifying the dipeptide sequence or the solvent conditions allows for the tuning of the material's properties. frontiersin.org The development of peptide-based macrocycles for use as functional biomaterials is a significant area of interest. rsc.org

Furthermore, the integration of Large Language Models (LLMs) is beginning to reshape materials science research, with applications in materials design and property prediction. researchgate.net This could accelerate the discovery of new applications for compounds like this compound.

Emerging Applications of Z-Protected Dipeptides:

| Field | Application | Example |

| Biochemistry | Enzyme Inhibition | This compound as a potential protease inhibitor. biosynth.com |

| Drug Delivery | Hydrogel-based Drug Carriers | Cbz-L-Met-Z-ΔPhe-OH hydrogels for curcumin delivery. frontiersin.org |

| Material Science | Biomaterial Development | Self-assembling dipeptides for tissue engineering scaffolds. frontiersin.orgrsc.org |

| Biosensors | Recognition Elements | Utilizing the specific binding properties of peptides. |

Methodological Advancements in Peptide and Peptidomimetic Studies

The study of peptides and peptidomimetics, including this compound, is constantly evolving due to significant methodological advancements. These advancements are enhancing the design, synthesis, and analysis of these molecules.

Rational design approaches, which include structure-activity relationship (SAR) studies and molecular modeling, have transformed how peptides are developed. researchgate.net These methods allow for the precise targeting of biological receptors and the optimization of therapeutic properties. researchgate.net

Advances in synthesis techniques have also been critical. Solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) have improved the efficiency and scalability of peptide production. researchgate.net The development of new macrocyclization strategies is enabling the creation of more complex and stable peptide structures. rsc.org These techniques are crucial for producing the quantities of peptides needed for research and clinical applications.

Advanced analytical techniques are providing deeper insights into the structure and function of peptides. High-resolution Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to characterize the structure and interactions of these molecules. csic.es For example, NMR has been used to study the self-aggregation of Z-protected dipeptides in solution. csic.es

The development of peptide delivery systems is another key area of advancement. Nanoparticles, liposomes, and cell-penetrating peptides (CPPs) are being used to improve the bioavailability and targeted delivery of peptide-based drugs. researchgate.net These systems help to overcome challenges such as degradation and clearance in the body. researchgate.net

Finally, the use of in silico and immunoinformatics tools is accelerating the design of peptide-based vaccines and therapeutics. researchgate.net These computational methods can predict epitopes and model interactions with immune receptors, streamlining the development process. researchgate.net

Q & A

Q. What are the established protocols for synthesizing Z-GLY-MET-OH, and how can researchers ensure reproducibility?

- Methodological Answer : The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Protection : Use of benzyloxycarbonyl (Z) for N-terminal protection and tert-butyl for methionine side chains to prevent undesired reactions.

- Coupling : Optimize coupling reagents (e.g., HBTU/DIPEA) and monitor completion via Kaiser or chloranil tests.

- Cleavage : Deprotect and cleave the peptide from the resin using TFA cocktails with scavengers (e.g., triisopropylsilane) to minimize side reactions.

- Purification : Apply reverse-phase HPLC with gradients (e.g., water/acetonitrile + 0.1% TFA) and confirm purity (>95%) via analytical HPLC.

- Characterization : Use -NMR and ESI-MS for structural validation.

Reproducibility requires documenting reagent ratios, reaction times, and purification parameters in the experimental section, as emphasized in scientific reporting guidelines .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- HPLC : Quantify purity using a C18 column with UV detection at 214 nm. Retention time consistency and peak symmetry indicate purity.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS confirms molecular weight (±1 Da tolerance).

- NMR Spectroscopy : - and -NMR identify backbone and side-chain protons/carbons. Methionine’s sulfur-containing side chain may require ^{1H--HSQC for detailed analysis.

- FTIR : Verify amide bond formation (1650–1600 cm).

Journals like Med. Chem. Commun. stress avoiding overcomplicated figures while ensuring clarity in data presentation .

Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure long-term stability?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at -20°C in lyophilized form; avoid repeated freeze-thaw cycles.

- pH : Test degradation kinetics in buffers (pH 3–8) via HPLC over 1–4 weeks.

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines.

- Humidity : Use thermogravimetric analysis (TGA) to evaluate hygroscopicity.

Document storage conditions and degradation products in supplementary materials, adhering to reproducibility standards .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using Design of Experiments (DOE) methodologies?

- Methodological Answer : DOE strategies include:

- Variables : Reaction temperature (0–25°C), coupling reagent equivalents (1.5–3.0×), and solvent polarity (DMF vs. DCM).

- Response Surface Modeling : Use a central composite design to identify optimal conditions.

- Validation : Confirm predicted yields via triplicate runs.

Contradictions in yield data across studies often stem from unaccounted variables (e.g., resin swelling), requiring iterative refinement .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Assay Standardization : Compare buffer composition (e.g., Tris vs. PBS), cell lines, and incubation times.

- Purity Verification : Re-test compounds from conflicting studies using shared HPLC/MS protocols.

- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to evaluate heterogeneity.

Contradiction analysis frameworks recommend cross-referencing primary data sources and isolating confounding variables .

Q. How to design computational models to predict this compound's interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with flexible side chains to simulate binding to enzymes (e.g., proteases).

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- Validation : Correlate docking scores (ΔG) with experimental IC values.

Ensure computational methods align with Reviews in Analytical Chemistry standards for reproducibility .

Q. What methodologies assess this compound's role in enzyme inhibition studies, considering kinetic parameters?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) in continuous assays.

- IC Determination : Fit dose-response curves using GraphPad Prism.

- Mechanistic Studies : Generate Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Document assay conditions (e.g., substrate concentration, pH) to enable replication .

Q. How to validate this compound's metabolic stability using in vitro assays and correlate with in vivo data?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate intrinsic clearance (Cl).

- Pharmacokinetic Modeling : Use WinNonlin to extrapolate in vitro-in vivo correlation (IVIVC).

- Validation : Compare with plasma concentration-time profiles from rodent studies.

Follow Med. Chem. Commun. guidelines for concise data visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.